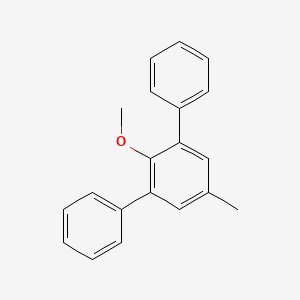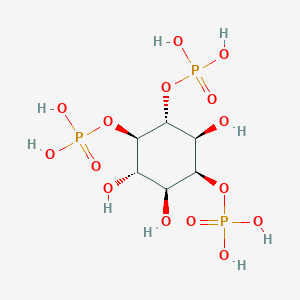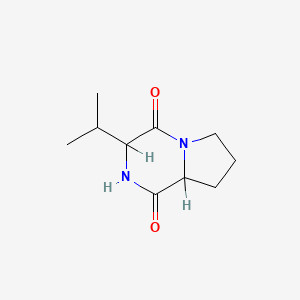
Cyclo(Pro-Val)
Übersicht
Beschreibung
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-, or simply 3-methylethylpyrrolo(1,2-a)pyrazine-1,4-dione, is a heterocyclic compound that can be used for the synthesis of organic compounds and pharmaceuticals. It is a member of the pyrrolo(1,2-a)pyrazine family and has been studied extensively for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Stereochemische Zuordnung
Cyclo(Pro-Val) wurde in der Untersuchung der stereochemischen Zuordnungen verwendet. Es ist eine Art von 2,5-Diketopiperazinen (DKPs), die cyclische Dipeptide sind, die in der Natur weit verbreitet sind . Die absoluten Konfigurationen natürlicher DKPs sind aufgrund des Mangels an einer einfachen, empfindlichen und reproduzierbaren Methode für die stereochemische Zuordnung oft mehrdeutig . Cyclo(Pro-Val) wurde bei der Entwicklung einer synthetischen DKP-Bibliothek verwendet, die alle Stereoisomere von Cyclo(Phe-Pro), Cyclo(Leu-Pro) und Cyclo(Val-Pro) enthält. Diese Bibliothek wurde einer spektroskopischen Charakterisierung mit Massenspektrometrie, NMR und elektronischer zirkulärer Dichroismus (ECD) unterzogen, wodurch DKP-Stereoisomere eindeutig unterschieden werden können .
Krebsforschung
Cyclo(Pro-Val) wurde auf sein Potenzial als Antitumorwirkstoff untersucht. Kurze cyclische Peptide, die die Sequenz Pro-Pro-Phe-Phe enthalten, wurden auf ihren Einfluss auf patientengeleitete Melanomzellen untersucht . Cyclische Peptide wie Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), genannt CLA, und Cyclo(Pro-homoPro-β3homoPhe-Phe-), genannt P11, üben die zytotoxischen und zytostatischen Wirkungen in Melanomzellen aus .
Forschung zu therapeutischen Wirkstoffen
Cyclo(Pro-Val) wurde auf sein Potenzial untersucht, als Therapeutikum für eine Vielzahl von Krankheiten wie Krebs und Diabetes eingesetzt zu werden . Das Peptid hat sich als eine Vielzahl von biochemischen und physiologischen Wirkungen gezeigt .
Antibakterielle Aktivität
Cyclo(Pro-Val) ist ein Diketopiperazin, das in verschiedenen Organismen wie dem Meeresschwamm T. ignis, dem Bakterium B. pumilus und dem Pilz A. fumigatus gefunden wurde. Es ist aktiv gegen die Bakterien S. aureus und B. subtilis, aber nicht gegen E. coli .
Quorum-Sensing-Hemmung
Cyclo(Pro-Val) hemmt die Aktivierung eines LuxR-abhängigen E. coli-Biosensors durch das Quorum-Sensing-Molekül 3-Oxo-hexanoyl-Homoserinlacton . Es aktiviert auch die Violacein-Pigmentproduktion im LuxR-abhängigen C. violaceum-Acyl-Homoserinlacton-Reporterstamm CV026 .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its antimicrobial and antioxidant properties, particularly its effectiveness against multidrug-resistant bacterial pathogens . Its potential use as a preventive agent against free-radical associated diseases could also be investigated further .
Wirkmechanismus
Target of Action
Cyclo(Pro-Val) has been found to exhibit moderate antifungal and weak antitumor activities . It inhibits the growth of Bacillus subtilis , a type of bacteria . .
Biochemical Pathways
Cyclo(Pro-Val) is a 2,5-diketopiperazine, a class of compounds that are frequently detected in many microbial cultures
Result of Action
Cyclo(Pro-Val) shows cytotoxic activity in vitro . It also exhibits moderate antifungal and weak antitumor activities . Furthermore, Cyclo(Pro-Val) and cyclo(Pro-Tyr) are toxic to both suspension cells and seedlings of Pinus thunbergii , which may offer some clues to research the mechanism of pine wilt disease caused by pine wood nematode.
Action Environment
The action of Cyclo(Pro-Val) can be influenced by various environmental factors. For instance, the compound has been isolated from different organisms such as the marine sponge T. ignis, the bacterium B. pumilus, and the fungus A. fumigatus . The production and activity of the compound may vary depending on the specific conditions of the environment in which these organisms live
Biochemische Analyse
Biochemical Properties
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been identified as an antimicrobial agent produced by Bacillus tequilensis MSI45, showing potent inhibitory effects on multidrug-resistant Staphylococcus aureus . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, it exhibits high antioxidant activity, which may enhance its efficacy and safety in drug development .
Cellular Effects
The effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress . This compound also affects gene expression related to oxidative stress response, enhancing the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- exerts its effects through several mechanisms. It binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity and leading to cell lysis . The compound’s antioxidant activity is attributed to its ability to donate electrons, neutralizing free radicals and preventing cellular damage . Additionally, it may modulate gene expression by interacting with transcription factors involved in the oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- change over time. The compound has shown stability under various conditions, maintaining its antimicrobial and antioxidant activities over extended periods .
Dosage Effects in Animal Models
The effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- vary with different dosages in animal models. At lower doses, it exhibits significant antimicrobial and antioxidant activities without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, determining its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its precise localization can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971985 | |
| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-87-5 | |
| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC153414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclo(Pro-Val)?
A1: The molecular formula of cyclo(Pro-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.
Q2: What spectroscopic data is available for cyclo(Pro-Val) characterization?
A2: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV spectroscopy to characterize and confirm the structure of cyclo(Pro-Val) [, , , , , ].
Q3: In what natural sources has cyclo(Pro-Val) been identified?
A3: Cyclo(Pro-Val) has been found in various sources including fermented foods like Comte cheese [] and pigmented rice wine [], plants like Scyphiphora hydrophyllacea [], and microorganisms such as Streptomyces nigra [], Pseudomonas frederiksbergensis [], and Glaciozyma antarctica [].
Q4: How does cyclo(Pro-Val) contribute to bitterness in foods?
A5: While the exact mechanism is not fully understood, cyclo(Pro-Val) likely interacts with bitter taste receptors on the tongue, similar to other bitter compounds like caffeine and theobromine [, ].
Q5: Can cyclo(Pro-Val) be used as a flavoring agent?
A6: While it contributes to the bitter taste profile of some foods, cyclo(Pro-Val) is not commonly used as a direct flavoring agent due to its limited solubility and the complexity of bitterness perception in food matrices [].
Q6: Is cyclo(Pro-Val) used in any pharmaceutical applications?
A6: Currently, there are no widely recognized pharmaceutical applications of cyclo(Pro-Val). While some studies suggest potential bioactivity, more research is needed to explore potential therapeutic applications.
Q7: How is cyclo(Pro-Val) synthesized?
A9: Cyclo(Pro-Val) can be synthesized through various methods, including solid-phase peptide synthesis followed by cyclization [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



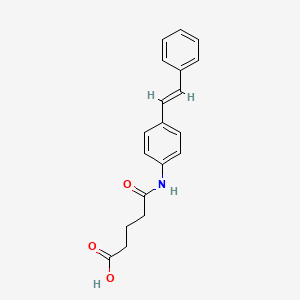

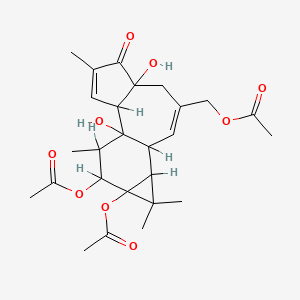



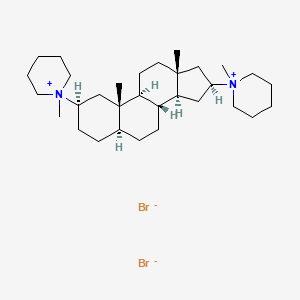

![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)
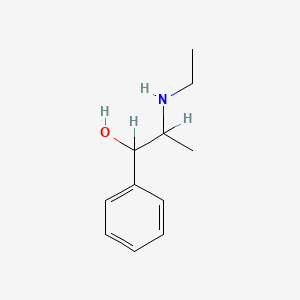
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1219148.png)
